N-Methyl-N-(2-phenylcyclopropyl)prop-2-enamide
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Description
“N-Methyl-N-(2-phenylcyclopropyl)prop-2-enamide” is a chemical compound with the CAS Number: 6273-94-5 . It is a powder form substance and has a molecular weight of 161.2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate), designated as CP4, and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone), denoted as CP5, has been described . The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer .Molecular Structure Analysis
The molecular structure of “N-Methyl-N-(2-phenylcyclopropyl)prop-2-enamide” can be analyzed using various techniques. For instance, Fourier transform infrared (FTIR) spectroscopy can be used to characterize the chemical structures of copolymers .Chemical Reactions Analysis
The chemical reactions involving “N-Methyl-N-(2-phenylcyclopropyl)prop-2-enamide” can be complex and depend on the specific conditions. For example, in the context of drilling fluids, the effectiveness of similar compounds as additives has been evaluated .Physical And Chemical Properties Analysis
“N-Methyl-N-(2-phenylcyclopropyl)prop-2-enamide” is a powder form substance . It has a molecular weight of 161.2 . More detailed physical and chemical properties would require additional information or experimental data.Safety and Hazards
The safety information available indicates that “N-Methyl-N-(2-phenylcyclopropyl)prop-2-enamide” has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-methyl-N-(2-phenylcyclopropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-13(15)14(2)12-9-11(12)10-7-5-4-6-8-10/h3-8,11-12H,1,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFVJHQGNBLPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1C2=CC=CC=C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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